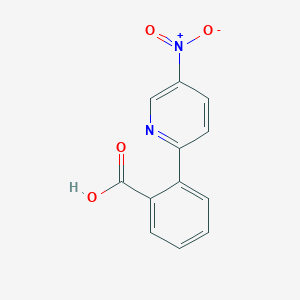

2-(5-Nitropyridin-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILLRBYDMYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595252 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048912-81-7 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Nitropyridin-2-yl)benzoic acid

In the landscape of contemporary medicinal chemistry, the biaryl motif, particularly the linkage of pyridine and benzene rings, represents a cornerstone for the development of novel therapeutic agents. These structures are prevalent in a multitude of biologically active molecules, offering a rigid scaffold that can be precisely decorated with functional groups to modulate pharmacological activity. The title compound, 2-(5-Nitropyridin-2-yl)benzoic acid, is a prime exemplar of this structural class. Its architecture, featuring a carboxylic acid on the phenyl ring and a nitro group on the pyridine moiety, presents multiple avenues for further chemical elaboration, making it a valuable building block for library synthesis and a potential pharmacophore in its own right. Benzoic acid derivatives are integral to drug discovery, serving as key intermediates and active compounds in various therapeutic areas.[1][2][3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2-(5-Nitropyridin-2-yl)benzoic acid. The protocols and analytical strategies detailed herein are designed to be self-validating, ensuring researchers can confidently replicate and verify their results. We will delve into the causality behind experimental choices, grounding our procedures in established chemical principles and authoritative literature.

Part 1: Synthesis via Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond between the pyridine and benzene rings is the crucial step in this synthesis. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, generally good yields, and well-understood mechanism.[5][6] This approach has been successfully employed for coupling 2-pyridyl nucleophiles with various aryl halides.[5][7]

Synthetic Strategy: A Rationale for a Suzuki-Miyaura Approach

Our strategy hinges on the palladium-catalyzed coupling of a suitable boronic acid derivative with a halogenated precursor. We have chosen to couple 2-(methoxycarbonyl)phenylboronic acid with 2-chloro-5-nitropyridine.

Why this specific pairing?

-

Commercial Availability & Stability: Both starting materials are readily available from commercial suppliers. 2-Chloro-5-nitropyridine is an activated electrophile, making it a good substrate for cross-coupling. Using the methyl ester of 2-boronobenzoic acid protects the carboxylic acid functionality, which could otherwise interfere with the reaction.

-

Reaction Kinetics: The electron-withdrawing nitro group on the pyridine ring enhances its electrophilicity, facilitating the oxidative addition step in the catalytic cycle.

-

Post-Reaction Handling: The final hydrolysis of the methyl ester to the desired carboxylic acid is a straightforward and high-yielding transformation.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2-(5-Nitropyridin-2-yl)benzoic acid.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction: 2-Chloro-5-nitropyridine + 2-(Methoxycarbonyl)phenylboronic Acid → Methyl 2-(5-nitropyridin-2-yl)benzoate

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-nitropyridine (1.0 eq), 2-(methoxycarbonyl)phenylboronic acid (1.2 eq), and sodium phosphate (Na₃PO₄, 3.0 eq).[8]

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) as the catalyst. The choice of a bulky, electron-rich phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and promoting efficient reductive elimination, which can be challenging for heteroaryl couplings.[6][8]

-

Add anhydrous dioxane (solvent) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to yield the crude product, methyl 2-(5-nitropyridin-2-yl)benzoate.

-

Step 2: Saponification (Ester Hydrolysis)

-

Reaction: Methyl 2-(5-nitropyridin-2-yl)benzoate → 2-(5-Nitropyridin-2-yl)benzoic Acid

-

Procedure:

-

Dissolve the crude methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 3.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl).

-

The desired product, 2-(5-Nitropyridin-2-yl)benzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to ensure protonation of the carboxyl group.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following workflow outlines the key techniques to be employed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2-(5-Nitropyridin-2-yl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(5-Nitropyridin-2-yl)benzoic Acid

Abstract

2-(5-Nitropyridin-2-yl)benzoic acid is a highly functionalized biaryl heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a nitropyridine ring, offers a unique combination of reactivity and electronic properties. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making the molecule susceptible to a range of chemical transformations.[1][2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, key chemical reactions, and potential applications, designed for researchers and professionals in drug development and chemical synthesis.

Core Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(5-Nitropyridin-2-yl)benzoic acid consists of a benzoic acid ring substituted at the 2-position with a 5-nitropyridin-2-yl group. This arrangement creates a sterically hindered yet synthetically versatile scaffold. The pyridine nitrogen and the carboxylic acid group can engage in hydrogen bonding, influencing its solid-state structure and solubility, while the nitro group dominates the electronic landscape of the pyridine ring.

Table 1: Physicochemical Properties of 2-(5-Nitropyridin-2-yl)benzoic acid

| Property | Value | Source / Notes |

| Molecular Formula | C₁₂H₈N₂O₄ | Calculated |

| Molecular Weight | 244.21 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Based on analogous compounds[3] |

| Melting Point | Not explicitly reported; the related isomer, 4-(5-Nitropyridin-2-yl)benzoic acid, melts at 307-309°C.[4] | A high melting point is expected due to molecular rigidity and potential intermolecular hydrogen bonding. |

| Solubility | Expected to be slightly soluble in water[3] and soluble in polar organic solvents like DMSO and DMF. | Solubility is governed by the polar carboxylic acid and nitro groups, balanced by the aromatic rings. |

| pKa | The carboxylic acid proton pKa is estimated to be around 4.2 in H₂O.[5] | The electronic effect of the nitropyridine substituent may slightly alter this value. |

Synthesis Pathway: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and modular route for constructing the C-C bond between the pyridine and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed method is renowned for its high functional group tolerance, making it ideal for coupling partners bearing sensitive groups like nitro and carboxylic acid moieties.

The strategic disconnection involves reacting 2-chloro-5-nitropyridine with a suitable organoboron reagent, such as 2-(dihydroxyboryl)benzoic acid (2-carboxyphenylboronic acid).

Caption: Workflow for the synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid.

Experimental Protocol: Suzuki-Miyaura Synthesis

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-nitropyridine (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

-

Causality Insight: The base is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid into a more nucleophilic boronate species. The aqueous-organic solvent system ensures all reactants are sufficiently solubilized.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of ~2-3. This protonates the carboxylate, precipitating the product while keeping the basic byproducts in solution.

-

Purification: Filter the resulting precipitate and wash with water and a non-polar solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Table 2: Predicted Spectroscopic Data for 2-(5-Nitropyridin-2-yl)benzoic acid

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | -COOH | >11 ppm (s, br, 1H) |

| Pyridine H (ortho to NO₂) | ~9.5 ppm (d, 1H) | |

| Pyridine H (meta to NO₂) | ~8.6 ppm (dd, 1H) | |

| Pyridine H (para to NO₂) | ~7.9 ppm (d, 1H) | |

| Benzoic Acid H's | 7.5 - 8.2 ppm (m, 4H) | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad)[9] |

| C=O stretch (Carboxylic Acid) | 1700 - 1680 cm⁻¹ (strong)[9] | |

| N-O stretch (Asymmetric) | 1550 - 1500 cm⁻¹ (strong) | |

| N-O stretch (Symmetric) | 1350 - 1300 cm⁻¹ (strong) | |

| Aromatic C=C stretch | 1600 - 1450 cm⁻¹ | |

| Mass Spec (ESI-) | [M-H]⁻ | m/z 243.04 |

Chemical Reactivity and Synthetic Potential

The molecule's reactivity is dictated by its three primary functional domains: the nitro group, the carboxylic acid, and the pyridine ring. This trifecta of reactivity makes it a valuable precursor for generating diverse chemical libraries.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(5-Nitropyridin-2-yl)benzoic acid [myskinrecipes.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of 2-(5-Nitropyridin-2-yl)benzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(5-Nitropyridin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents a detailed analysis based on established principles of spectroscopic interpretation and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar compounds.

Molecular Structure and Spectroscopic Overview

2-(5-Nitropyridin-2-yl)benzoic acid is a bi-aryl compound featuring a benzoic acid moiety linked to a 5-nitropyridine ring. This unique arrangement of an electron-withdrawing nitro group and a carboxylic acid function dictates its electronic and, consequently, its spectroscopic properties. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(5-Nitropyridin-2-yl)benzoic acid are discussed below. The predictions are based on the known spectral data of benzoic acid and substituted nitropyridines.[1][2][3][4][5][6][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the benzoic acid and the nitropyridine rings. The electron-withdrawing nature of the nitro group and the carboxylic acid will cause the aromatic protons to appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(5-Nitropyridin-2-yl)benzoic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6' | ~9.4 | d | 1H |

| H-4' | ~8.7 | dd | 1H |

| H-3' | ~8.0 | d | 1H |

| H-6 | ~7.9 | dd | 1H |

| H-3 | ~7.8 | dd | 1H |

| H-4 | ~7.6 | td | 1H |

| H-5 | ~7.5 | td | 1H |

| COOH | >10 | br s | 1H |

Predicted in DMSO-d₆

Causality of Chemical Shifts:

-

COOH Proton: The carboxylic acid proton is expected to be highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the solvent, appearing as a broad singlet at a very low field (>10 ppm).

-

Nitropyridine Protons (H-6', H-4', H-3'): The powerful electron-withdrawing effect of the nitro group at the 5'-position and the pyridine nitrogen will cause significant deshielding of the pyridine ring protons. H-6' is expected to be the most downfield due to its proximity to the nitrogen atom and the nitro group.

-

Benzoic Acid Protons (H-3 to H-6): These protons will be influenced by the electron-withdrawing carboxylic acid group and the nitropyridine substituent. The ortho-proton (H-6) is expected to be the most downfield of this system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the carbons attached to the nitro group are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(5-Nitropyridin-2-yl)benzoic acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~167 |

| C-2' | ~158 |

| C-6' | ~152 |

| C-5' | ~145 |

| C-4' | ~140 |

| C-1 | ~135 |

| C-2 | ~133 |

| C-6 | ~131 |

| C-4 | ~130 |

| C-5 | ~128 |

| C-3 | ~125 |

| C-3' | ~122 |

Predicted in DMSO-d₆

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the substituents. The carbon bearing the nitro group (C-5') and the carbons flanking the pyridine nitrogen (C-2' and C-6') are expected to be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][9][10][11][12][13]

Table 3: Predicted IR Absorption Bands for 2-(5-Nitropyridin-2-yl)benzoic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, Sharp |

| C=C & C=N (Aromatic) | 1600-1450 | Medium-Strong |

| N-O (Nitro Asymmetric) | 1550-1500 | Strong |

| N-O (Nitro Symmetric) | 1350-1300 | Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Medium |

Interpretation of Key Peaks:

-

A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

-

Two strong absorptions, one around 1530 cm⁻¹ and another around 1340 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion (M⁺): The expected molecular weight of 2-(5-Nitropyridin-2-yl)benzoic acid (C₁₂H₈N₂O₄) is 244.05 g/mol . The high-resolution mass spectrum should show the molecular ion peak at m/z 244.0484.

-

Key Fragmentation Patterns:

-

Loss of OH (m/z 227)

-

Loss of COOH (m/z 199)

-

Loss of NO₂ (m/z 198)

-

Cleavage at the bi-aryl bond can also be expected.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 2-(5-Nitropyridin-2-yl)benzoic acid.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of signals.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

-

Perform tandem MS (MS/MS) experiments on the molecular ion peak to obtain fragmentation data.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and its fragments.

-

Visualized Workflows

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR data acquisition and analysis.

FTIR-ATR Data Acquisition Workflow```dot

Caption: Workflow for high-resolution mass spectrometry.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-(4-nitropyrazol-1-yl)benzoic acid. Retrieved from [Link]

-

Scriven, E. F. V. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). The IR Spectrum of Benzoic. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 4. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 5. 2-Nitrobenzoic acid(552-16-9) 1H NMR spectrum [chemicalbook.com]

- 6. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 7. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]

- 9. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Benzoic acid [webbook.nist.gov]

- 12. scribd.com [scribd.com]

- 13. Benzoic acid, 2-nitro- [webbook.nist.gov]

Strategic Determination of the Solubility Profile of 2-(5-Nitropyridin-2-yl)benzoic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. While 2-(5-Nitropyridin-2-yl)benzoic acid is a molecule of interest, its solubility profile in common organic solvents is not well-documented in publicly available literature. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. We will dissect the molecule's physicochemical properties to predict its behavior, present a detailed, best-practice experimental protocol for solubility determination using the gold-standard shake-flask method, and discuss the interpretation of results. This document serves not as a repository of existing data, but as a strategic manual for generating accurate, reliable, and crucial solubility data in a laboratory setting.

Physicochemical Analysis and Solubility Predictions

The structure of 2-(5-Nitropyridin-2-yl)benzoic acid is a unique amalgamation of three key functional groups that dictate its solubility behavior: a carboxylic acid, a pyridine ring, and a nitro group. A thorough understanding of these components allows for rational solvent selection.

-

Benzoic Acid Moiety: The carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF). Its acidic nature (pKa of benzoic acid is ~4.2) means its ionization state is highly dependent on the pH, though this is less of a factor in non-aqueous organic solvents.

-

Pyridine Ring: The pyridine ring is a weakly basic, aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor. Its presence adds to the overall polarity of the molecule.

-

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group and is highly polar. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Overall Molecular Profile: The combination of these groups results in a polar, moderately acidic molecule with multiple sites for hydrogen bonding. It is predicted to have limited solubility in non-polar, non-polarizable solvents like alkanes (e.g., hexane, heptane) and higher solubility in polar aprotic and polar protic solvents.

The principle of "like dissolves like" is the guiding axiom for solvent selection. We can categorize potential solvents to build a comprehensive profile.

Table 1: Predicted Solubility of 2-(5-Nitropyridin-2-yl)benzoic Acid Based on Solvent Class

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the carboxylic acid, pyridine nitrogen, and nitro group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole moments and ability to accept hydrogen bonds favor interaction. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low | Lack of polarity and hydrogen bonding capability leads to poor interaction with the polar solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution, but lack of H-bonding limits high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Ether oxygen can act as a hydrogen bond acceptor, but overall polarity is lower than alcohols or DMSO. |

Experimental Design for Solubility Determination

A robust experimental design is critical for generating reliable data. The workflow should be logical, starting from material preparation to data analysis and interpretation.

Caption: Workflow for solubility determination.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for solubility measurement due to its simplicity and reliability. It measures the concentration of a solute in a saturated solution that has been allowed to reach equilibrium with an excess of solid compound at a specific temperature.

3.1. Materials and Equipment

-

2-(5-Nitropyridin-2-yl)benzoic acid (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilutions

-

HPLC-UV or UV-Vis spectrophotometer

3.2. Step-by-Step Procedure

-

Preparation of Stock for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (one in which it is freely soluble, e.g., DMSO) to create a concentrated stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 5-7 concentrations) that bracket the expected solubility range.

-

Run these standards on the HPLC-UV system to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-(5-Nitropyridin-2-yl)benzoic acid to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is ~10 mg of solid.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to assess variability.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150-200 rpm).

-

Allow the samples to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but a kinetic solubility test (measuring concentration at 24h, 48h, and 72h) is recommended to confirm that equilibrium has been reached. Equilibrium is achieved when consecutive measurements are statistically identical.

-

-

Sample Processing:

-

After equilibration, remove the vials and let them stand for 1-2 hours at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining microscopic solid particles, either:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and sample from the supernatant.

-

Filter the supernatant through a 0.22 µm solvent-compatible syringe filter. (Note: Adsorption of the compound onto the filter should be checked and accounted for).

-

-

-

Quantification:

-

Accurately dilute the clear, saturated supernatant with a suitable solvent to bring its concentration into the linear range of the previously established HPLC calibration curve.

-

Analyze the diluted samples via HPLC-UV.

-

Use the peak area from the chromatogram and the calibration curve equation to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

Solubility (mg/mL) = Cmeasured (mg/mL) × Dilution Factor

-

Data Interpretation and Reporting

The final solubility data should be presented in a clear, tabular format, always specifying the temperature at which the measurement was conducted.

Table 2: Example Data Reporting Format

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

| Acetonitrile | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

| Acetone | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

| Dichloromethane | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

| Toluene | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

| Heptane | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

Analyzing the results in the context of solvent properties (polarity index, hydrogen bond donor/acceptor capacity) will provide a comprehensive understanding of the compound's physicochemical nature, which is invaluable for guiding formulation and process chemistry decisions.

References

-

Title: The Shake Flask Method for Solubility Determination Source: In "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" URL: [Link]

-

Title: A Standardized Shake-Flask Method for the Determination of Aqueous Solubility Source: In "Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System" URL: [Link]

An In-Depth Technical Guide to 2-(5-Nitropyridin-2-yl)benzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Pyridine Scaffolds

The convergence of pyridine and benzoic acid moieties within a single molecular framework gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. The pyridine ring, a privileged structural motif in drug design, is present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The introduction of a nitro group further modulates the electronic properties of the pyridine core, making it a versatile precursor for a variety of bioactive molecules.[1][2] This guide focuses on the ortho-isomer, 2-(5-Nitropyridin-2-yl)benzoic acid, a specific N-aryl anthranilic acid derivative. While less common than its para and meta counterparts, its unique substitution pattern offers distinct possibilities for molecular design and biological activity. N-aryl anthranilic acids, as a class, are known for their anti-inflammatory properties and serve as key precursors for the synthesis of acridines, which have applications as antimalarial and anticancer agents.[3][4]

This technical guide provides a comprehensive overview of 2-(5-Nitropyridin-2-yl)benzoic acid, with a primary focus on a detailed, field-proven synthetic protocol. It further delves into its expected physicochemical properties, potential applications in drug discovery, and the analytical techniques essential for its characterization.

Physicochemical and Structural Properties

Table 1: Predicted Physicochemical Properties of 2-(5-Nitropyridin-2-yl)benzoic acid

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₂H₈N₂O₄ | Based on the chemical structure. |

| Molecular Weight | 244.21 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid, likely pale yellow to off-white. | N-aryl anthranilic acid derivatives are typically crystalline solids.[5][6] The nitro group can impart color. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group provides some aqueous solubility, but the aromatic rings dominate. N-phenyl anthranilic acid derivatives show this trend.[7] |

| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa around 4-5. | Benzoic acid has a pKa of 4.2. The electronic effects of the nitropyridinyl group will influence this value.[8] |

| Lipophilicity (LogP) | Predicted to be in the range of 2-3. | Compounds with similar structures exhibit LogP values in this range, indicating moderate lipophilicity.[9] |

Synthesis of 2-(5-Nitropyridin-2-yl)benzoic Acid: A Detailed Experimental Protocol

The synthesis of N-aryl anthranilic acids is classically achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[5][10] This method is particularly effective for the amination of ortho-halobenzoic acids and can be performed without the need for protecting the carboxylic acid group.[3][4][11]

Synthetic Pathway: Ullmann Condensation

The proposed synthesis involves the reaction of 2-chlorobenzoic acid with 2-amino-5-nitropyridine. The electron-withdrawing nitro group on the pyridine ring activates the amino group for nucleophilic attack.

Caption: Synthetic workflow for 2-(5-Nitropyridin-2-yl)benzoic acid via Ullmann condensation.

Step-by-Step Methodology

Materials and Equipment:

-

2-Chlorobenzoic acid

-

2-Amino-5-nitropyridine

-

Cupric oxide (CuO)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Hydrochloric acid (HCl), dilute solution

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-amino-5-nitropyridine (1-1.2 equivalents), cupric oxide (catalytic amount, e.g., 0.1 equivalents), and anhydrous potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a suitable high-boiling polar solvent such as DMF or NMP to the flask. The volume should be sufficient to ensure effective stirring of the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to overnight.[5][6]

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a larger beaker containing water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

-

Stir the acidified mixture for a period to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

-

-

Drying: Dry the purified product in a vacuum oven to obtain 2-(5-Nitropyridin-2-yl)benzoic acid as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-(5-Nitropyridin-2-yl)benzoic acid, a combination of spectroscopic and analytical techniques is essential.

Table 2: Key Analytical Characterization Techniques

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of both the benzoic acid and pyridine rings will be observed in the downfield region (typically 7-9 ppm). The presence of distinct coupling patterns will help confirm the ortho-substitution. The carboxylic acid proton will appear as a broad singlet, often further downfield. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carboxylic acid (around 165-175 ppm) and the aromatic carbons will be present. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the secondary amine (around 3300 cm⁻¹), the O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the N-O stretching of the nitro group (around 1500 and 1350 cm⁻¹) are expected.[7][12][13] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₂H₈N₂O₄ should be observed. Fragmentation patterns can provide further structural information. |

| Melting Point | A sharp melting point is indicative of high purity. |

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-(5-Nitropyridin-2-yl)benzoic acid make it an interesting candidate for further investigation in several scientific domains.

Pharmaceutical Applications

-

Anti-inflammatory Agents: As a derivative of N-aryl anthranilic acid, this compound could be explored for its potential as a non-steroidal anti-inflammatory drug (NSAID).[4]

-

Anticancer and Antimicrobial Precursor: The nitro group can be readily reduced to an amino group, providing a handle for further derivatization. This amino derivative can serve as a precursor for the synthesis of more complex heterocyclic systems, such as acridines and other fused-ring structures with potential anticancer or antimicrobial activities.[1][2] Nitropyridine derivatives themselves have shown a range of biological activities, including antifungal and anticancer properties.[1]

-

Enzyme Inhibitors: The pyridine and benzoic acid moieties can participate in various non-covalent interactions with biological targets, making this scaffold a potential starting point for the design of enzyme inhibitors.[2]

Materials Science Applications

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the carboxylic acid group can act as ligands for metal ions, making this compound a potential building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.

Conclusion

2-(5-Nitropyridin-2-yl)benzoic acid represents a valuable, albeit less explored, molecular scaffold with significant potential for applications in both pharmaceutical and materials research. This guide provides a robust synthetic framework based on the well-established Ullmann condensation, enabling its accessibility to researchers. The detailed protocol, coupled with insights into its expected properties and potential applications, serves as a foundational resource for scientists and drug development professionals interested in exploring the chemical and biological space of N-aryl pyridine derivatives. Further investigation into the biological activities and material properties of this compound is warranted and could lead to the discovery of novel therapeutic agents or functional materials.

References

-

Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(1), 142-149. Available at: [Link]

-

Mei, X., August, A. T., & Wolf, C. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Aci. American Chemical Society. Available at: [Link]

-

Bastrakov, M. A., & Starosotnikov, A. M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

-

Bastrakov, M. A., & Starosotnikov, A. M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

-

Wolf, C., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Available at: [Link]

- Shah, J. R., et al. (2017). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 565-585.

-

Starosotnikov, A. M., & Bastrakov, M. A. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. Available at: [Link]

-

Bastrakov, M. A., & Starosotnikov, A. M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available at: [Link]

-

Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Inno Pharmchem. Available at: [Link]

-

Joshi, J. D., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link]

- Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271.

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

-

Kumar, S., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2273. Available at: [Link]

-

Sreedaran, S., & Subramanian, P. S. (2014). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. St. Joseph's College. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 38. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.

- Al-Masoudi, N. A., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.

-

Kumar, A., et al. (2020). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 7(12), 1435-1441. Available at: [Link]

-

Odabaşoğlu, M., et al. (2012). 2-Amino-5-nitrobenzoic acid. ResearchGate. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 5-Nitro-2-[(2-phenylethyl)amino]benzoic acid. CAS. Available at: [Link]

-

De Rosa, C., et al. (2023). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 169. Available at: [Link]

-

Budnick, K. A., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics, 12(5), 419. Available at: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Segregation of Benzoic Acid in Polymer Crystalline Cavities [mdpi.com]

- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijddr.in [ijddr.in]

- 13. sjctni.edu [sjctni.edu]

The Therapeutic Potential of Nitropyridine Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its nitrogen atom enhances solubility and provides a key site for hydrogen bonding, making it a "privileged structural motif" in drug design.[1][3] When combined with a benzoic acid moiety and further functionalized with a nitro group, the resulting nitropyridine benzoic acid derivatives become a versatile class of compounds with a wide spectrum of potential biological activities.[4][5] The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the heterocyclic system, influencing binding affinities and reaction mechanisms.[4]

This technical guide provides an in-depth exploration of the biological activities of nitropyridine benzoic acid derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-tested protocols for their evaluation, empowering researchers to advance the development of this promising compound class.

Core Biological Activities and Mechanisms

Nitropyridine benzoic acid derivatives have demonstrated a diverse array of biological effects, stemming from their ability to interact with various biological targets. This section will explore the most prominent of these activities.

Anticancer Activity: Targeting Uncontrolled Proliferation

The fight against cancer remains a primary focus of drug discovery, and nitropyridine benzoic acid derivatives have emerged as a noteworthy area of investigation.[6] Their cytotoxic effects are often attributed to the inhibition of key enzymes that regulate cell growth and survival.[7]

Mechanism of Action: Kinase Inhibition

A predominant mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases.[7] Kinases are crucial nodes in the signaling pathways that drive cell proliferation, such as the Receptor Tyrosine Kinase (RTK) pathway.[8] For example, the Epidermal Growth Factor Receptor (EGFR) is an RTK that, upon activation, triggers downstream cascades like the MAPK and PI3K-AKT pathways, promoting cell growth and survival.[9] Overactivation of EGFR is a hallmark of many cancers.[9]

Small molecule inhibitors, including certain nitropyridine derivatives, can function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation events necessary for signal propagation.[8] The pyridine nitrogen and carboxylic acid group can form critical hydrogen bonds within the ATP-binding pocket, while the nitrated ring system can engage in various hydrophobic and electronic interactions, conferring both potency and selectivity.

Structure-Activity Relationship (SAR) Insights

For kinase inhibitors, the specific substitution pattern on both the pyridine and benzoic acid rings is critical.

-

Position of Nitro Group: The location of the electron-withdrawing nitro group can influence the pKa of the pyridine nitrogen and affect the overall geometry, dictating how the molecule fits into the ATP-binding pocket.

-

Substituents on Benzoic Acid: Modifications to the benzoic acid moiety can alter solubility, cell permeability, and interactions with amino acid residues outside the primary hinge-binding region of the kinase.

-

Amide Linkages: Many potent inhibitors are synthesized as amides of the parent carboxylic acid, where coupling with various amines allows for extensive exploration of chemical space to optimize potency and pharmacokinetic properties.[7] For example, coupling 5-nitropicolinic acid with aromatic amines has yielded potent urease inhibitors.[2]

Quantitative Data Summary

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |

| 5-Nitropyridin-2-yl Derivative | Chymotrypsin | IC50 | 8.67 ± 0.1 μM | [2] |

| 5-Nitropyridin-2-yl Derivative | Urease | IC50 | 29.21 ± 0.98 μM | [2] |

| Janus Kinase 2 (JAK2) Inhibitors | JAK2 | IC50 | 8.5–12.2 µM | [7] |

| Benzoic Acid Derivatives | HeLa Cancer Cells | IC50 | 22.9 µg/mL | [10] |

Antimicrobial Activity: Combating Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[11] Nitroaromatic compounds have a long history in this field, and nitropyridine derivatives are no exception, showing activity against a range of bacteria and fungi.[3][4]

Mechanism of Action

The antimicrobial action of nitro compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which are highly toxic. These reactive species can cause widespread cellular damage by reacting with crucial biomolecules like DNA, proteins, and lipids, leading to cell death.[4]

Additionally, some nitropyridine derivatives may act by inhibiting specific microbial enzymes essential for survival. For instance, metal complexes of nitropyridines have shown antimicrobial activity comparable to ciprofloxacin, suggesting mechanisms that could involve interference with DNA replication or cell wall synthesis.[2][3]

Structure-Activity Relationship (SAR) Insights

-

Coordination Chemistry: Complexing nitropyridine ligands with metal ions (e.g., Ag+) can significantly enhance their antimicrobial potency against both Gram-positive and Gram-negative bacteria.[3]

-

Lipophilicity: The overall lipophilicity of the molecule, modulated by various substituents, plays a crucial role in its ability to penetrate the bacterial cell wall and membrane.

-

Nitro Group Position: The position of the nitro group can affect the reduction potential of the molecule, influencing the rate at which toxic reactive nitrogen species are generated within the pathogen.

Quantitative Data Summary

| Compound Class/Derivative | Organism | Activity Metric | Value | Reference |

| N-hydroxy-pyridoxazinone (R = n-Bu) | E. faecalis | MIC | 7.8 µg/mL | [3] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | S. aureus | MIC | 31.2 µg/mL | [3] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | C. albicans | MIC | 62.5 µg/mL | [3] |

| Phenolic Hydrazone Derivative | B. subtilis | MIC | 62.5 µg/mL | [3] |

| Phenolic Hydrazone Derivative | C. krusei | MIC | 62.5 µg/mL | [3] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Some benzoic acid derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of inflammatory pathways or enzymes.[12][13] While less explored for the nitropyridine benzoic acid subclass specifically, the potential exists.

Potential Mechanisms of Action

The anti-inflammatory effects could be mediated by several mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

-

Modulation of Inflammatory Signaling: Interference with pathways like NF-κB, a master regulator of the inflammatory response.

-

P2Y14 Receptor Antagonism: Certain 3-amide benzoic acid derivatives have been designed as antagonists for the P2Y14 receptor, which is involved in inflammatory processes.[13]

Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental design is the bedrock of drug discovery. The following protocols provide step-by-step methodologies for assessing the key biological activities of nitropyridine benzoic acid derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is a foundational assay for screening potential anticancer compounds.

Causality and Rationale: This assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.[15] This provides a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare a serial dilution of the nitropyridine benzoic acid derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure period (typically 24, 48, or 72 hours).[16]

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[17] During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[17]

-

Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] It is the gold standard for susceptibility testing.[11]

Causality and Rationale: This method exposes a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a liquid growth medium.[20] The lack of turbidity (cloudiness) after incubation indicates that bacterial growth has been inhibited.[19] This directly measures the potency of the compound against a specific bacterial strain and is crucial for evaluating potential new antibiotics.

Step-by-Step Methodology:

-

Prepare Compound Plate: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells in columns 2 through 12.[20]

-

Serial Dilution: Dissolve the test compound in a suitable solvent (like DMSO) and then dilute it in MHB to twice the highest desired test concentration. Add 200 µL of this solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.[20] Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.[11]

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well will be ~105 µL.[11]

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11] This can be confirmed by reading the optical density (OD) on a plate reader.

Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay for EGFR)

This type of assay measures the direct effect of a compound on the activity of a purified enzyme, providing crucial mechanistic insight. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Causality and Rationale: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphotransfer reaction.[9] This assay works in two steps: first, any remaining ATP after the kinase reaction is depleted. Second, the ADP generated is converted back into ATP, which is then used by a luciferase enzyme to produce light. The luminescent signal is directly proportional to the kinase activity.[9][21] An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.

Step-by-Step Methodology:

-

Reagent Preparation: Dilute the purified kinase (e.g., recombinant human EGFR), substrate (e.g., Poly(Glu, Tyr) peptide), ATP, and the test inhibitor in the appropriate kinase assay buffer.[16]

-

Plate Setup: In a 384-well low-volume plate, add the components in the following order:

-

1 µL of the serially diluted test inhibitor (or DMSO for controls).

-

2 µL of the kinase solution.

-

2 µL of the substrate/ATP mixture to initiate the reaction.[9]

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[9]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the luciferase/luciferin mixture to generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

Nitropyridine benzoic acid derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated potential in oncology and infectious disease warrants further investigation. Future research should focus on a multi-pronged approach:

-

Systematic SAR Studies: Comprehensive exploration of the chemical space through combinatorial synthesis to refine potency and selectivity for specific targets.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by these compounds.

-

ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.

-

In Vivo Efficacy: Advancing the most promising lead compounds into relevant animal models to validate their therapeutic potential in a physiological context.

By leveraging the foundational knowledge and robust experimental protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of nitropyridine benzoic acid derivatives, paving the way for the next generation of innovative medicines.

References

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. FAO. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. [Link]

-

Starosotnikov, A. M., & Bastrakov, M. A. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. N.D. Zelinsky Institute of Organic Chemistry, Russian Academy of Sciences. [Link]

-

Nitropyridine complexes with antibacterial and antifungal activities. ResearchGate. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

-

Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry (RSC Publishing). [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

-

Loza-Mejía, M. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Limban, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

-

Subramani, C., et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]

-

Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. NIH. [Link]

-

Badgujar, D., et al. (2008). Novel synthesis of biologically active nitro heterocyclic compounds. Semantic Scholar. [Link]

-

The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. ResearchGate. [Link]

-

Modelling toxicity biologically active derivatives amides of pyridine carboxylic acids. National University of Pharmacy. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. [Link]

-

Nitric oxide releasing derivatives of tolfenamic acid with anti-inflammatory activity and safe gastrointestinal profile. ResearchGate. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. promega.com [promega.com]

- 10. preprints.org [preprints.org]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

- 13. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. clyte.tech [clyte.tech]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. promega.com [promega.com]

An In-depth Technical Guide to the Chemistry and Application of 2-Substituted 5-Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted 5-nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The presence of the nitro group at the 5-position profoundly influences the electronic properties of the pyridine ring, rendering the C2 and C4 positions susceptible to nucleophilic attack and facilitating a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important class of compounds, with a focus on the underlying principles that govern their chemical behavior. Detailed experimental protocols, mechanistic insights, and a review of their role in the development of therapeutic agents are presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of the 5-Nitropyridine Moiety

Pyridines are a fundamental class of N-heterocycles prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a nitro group (-NO₂) dramatically alters the electron density of the pyridine ring. As a potent electron-withdrawing group, the nitro moiety deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[2][3] When the nitro group is at the 5-position, the C2 and C6 positions are electronically activated. This predictable reactivity pattern makes 2-substituted 5-nitropyridines highly valuable and versatile building blocks in organic synthesis.

The unique electronic and structural features of 2-substituted 5-nitropyridines have led to their incorporation into a multitude of biologically active molecules.[4] Their ability to participate in a wide range of chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures with diverse pharmacological properties.[5][6] This guide will delve into the core aspects of 2-substituted 5-nitropyridine chemistry, providing both a theoretical foundation and practical guidance for their synthesis and manipulation.

Synthesis of Key 2-Substituted 5-Nitropyridine Precursors

The journey into the diverse chemistry of 2-substituted 5-nitropyridines begins with the efficient synthesis of key starting materials. The two most common and versatile precursors are 2-amino-5-nitropyridine and 2-chloro-5-nitropyridine.

Synthesis of 2-Amino-5-nitropyridine

2-Amino-5-nitropyridine is a crucial intermediate, often serving as the entry point for the introduction of various functionalities.[6] It is typically synthesized via the nitration of 2-aminopyridine.

Reaction Principle: The nitration of 2-aminopyridine is an electrophilic aromatic substitution reaction. The amino group is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration (a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated, and the amino group can also exist in its protonated form, which is deactivating. The reaction proceeds through a delicate balance of these electronic effects, leading to the selective introduction of the nitro group at the 5-position.[7]

Experimental Protocol: Nitration of 2-Aminopyridine [8][9]

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, add 2-aminopyridine (1 equivalent) to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid.

-

Nitration: Slowly add the nitrating mixture to the solution of 2-aminopyridine, keeping the temperature below 30°C.

-

Reaction Progression: After the addition is complete, stir the mixture at room temperature for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-